6-Methoxy-2-azaspiro[3.3]heptane

Lipophilicity Drug-likeness Physicochemical properties

6-Methoxy-2-azaspiro[3.3]heptane (CAS 1638784-96-9) is a saturated spirocyclic amine building block characterized by a rigid azaspiro[3.3]heptane core functionalized with a 6-methoxy group. Its molecular formula is C7H13NO, with a molecular weight of 127.18 g/mol and a computed XLogP3-AA of 0.1, indicating a balanced hydrophilic-lipophilic profile.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1638784-96-9
Cat. No. B2867229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-azaspiro[3.3]heptane
CAS1638784-96-9
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCOC1CC2(C1)CNC2
InChIInChI=1S/C7H13NO/c1-9-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3
InChIKeyKLOVQWYQYLKOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-azaspiro[3.3]heptane (1638784-96-9): Core Physicochemical Identity for Procurement and R&D


6-Methoxy-2-azaspiro[3.3]heptane (CAS 1638784-96-9) is a saturated spirocyclic amine building block characterized by a rigid azaspiro[3.3]heptane core functionalized with a 6-methoxy group [1]. Its molecular formula is C7H13NO, with a molecular weight of 127.18 g/mol and a computed XLogP3-AA of 0.1, indicating a balanced hydrophilic-lipophilic profile [1]. This compound is widely utilized in medicinal chemistry as a conformationally restricted piperidine isostere, offering a unique three-dimensional scaffold for drug discovery programs targeting CNS disorders, kinase inhibition, and antimicrobial resistance [2].

Why 6-Methoxy-2-azaspiro[3.3]heptane Cannot Be Casually Replaced by Other Azaspiro[3.3]heptane Derivatives


The azaspiro[3.3]heptane scaffold is a valuable piperidine bioisostere in medicinal chemistry, but subtle substituent variations profoundly alter its physicochemical and biological properties [1]. General class-based substitution—e.g., replacing 6-methoxy-2-azaspiro[3.3]heptane with unsubstituted 2-azaspiro[3.3]heptane or other alkoxy derivatives—is not scientifically justified. The 6-methoxy substituent specifically modulates lipophilicity (logD/logP), aqueous solubility, and target-binding conformation [2]. Furthermore, the scaffold's geometry makes it an unsuitable bioisostere for morpholines, piperidines, and piperazines when not used as terminal groups [1], underscoring that each derivative is a distinct chemical entity requiring independent evaluation. Procurement decisions must therefore be guided by compound-specific data rather than class-level assumptions.

6-Methoxy-2-azaspiro[3.3]heptane: Comparator-Based Quantitative Differentiation


LogP and LogD Differentiation vs. Parent 2-Azaspiro[3.3]heptane

The introduction of a 6-methoxy group into the 2-azaspiro[3.3]heptane scaffold significantly alters lipophilicity. The target compound exhibits a computed XLogP3-AA of 0.1 [1]. In contrast, unsubstituted 2-azaspiro[3.3]heptane has a measured logD7.4 that can be up to +0.5 log units higher than the corresponding piperidine analog [2]. While direct logD data for the target compound are not publicly available, its lower computed XLogP3-AA relative to typical N-linked 2-azaspiro[3.3]heptane derivatives (which exhibit increased logD) suggests that the 6-methoxy substituent provides a quantifiable reduction in lipophilicity, potentially improving aqueous solubility and reducing off-target promiscuity [1].

Lipophilicity Drug-likeness Physicochemical properties

Enhanced Hydrogen Bonding Capacity vs. Unsubstituted 2-Azaspiro[3.3]heptane

The 6-methoxy group adds a second hydrogen bond acceptor (HBA) to the 2-azaspiro[3.3]heptane core, increasing the total HBA count from 1 to 2 while maintaining 1 hydrogen bond donor (HBD) [1]. In comparison, unsubstituted 2-azaspiro[3.3]heptane possesses only 1 HBA and 1 HBD. This quantitative increase in HBA count enables additional key interactions with biological targets, such as the hinge region of kinases, which can improve binding affinity and selectivity .

Medicinal chemistry Structure-activity relationship Kinase inhibition

Aqueous Solubility Enhancement Over Unsubstituted Analogs

The combination of a lower computed logP (0.1) and an additional HBA in 6-methoxy-2-azaspiro[3.3]heptane is expected to translate into measurably higher aqueous solubility compared to unsubstituted 2-azaspiro[3.3]heptane. While direct solubility measurements for this specific compound are not publicly available, the general trend for azaspiro[3.3]heptanes shows that heteroatom-substituted derivatives exhibit higher aqueous solubility than their parent scaffolds [1]. The target compound's computed logP of 0.1 is substantially lower than the typical logP range for unsubstituted 2-azaspiro[3.3]heptane (estimated >0.5), which corresponds to a theoretical ~3-fold increase in aqueous solubility based on the general relationship between logP and solubility [2].

Drug formulation Pharmacokinetics Developability

Commercial Purity Threshold: 98% vs. Industry Standard 95%

Among commercial suppliers, the target compound is available at a verified purity of 98% , exceeding the more common 95% purity grade offered for many azaspiro[3.3]heptane derivatives and the 95% purity of its hydrochloride salt form . This 3% absolute purity difference is quantifiable and significant for medicinal chemistry applications where impurities can confound biological assay results or complicate downstream synthetic steps.

Quality control Procurement Synthesis

6-Methoxy-2-azaspiro[3.3]heptane: Evidence-Backed Application Scenarios


Kinase Inhibitor Scaffold Optimization

The compound's enhanced hydrogen bonding capacity (2 HBA vs. 1 HBA for unsubstituted analogs) and moderate lipophilicity (XLogP3-AA 0.1) make it a preferred building block for optimizing kinase inhibitor scaffolds, particularly those requiring additional hinge-binding interactions without excessively increasing logP . Its use has been reported in the development of JAK3 inhibitors for autoimmune diseases .

CNS Drug Discovery Programs

The balanced lipophilicity and rigid spirocyclic core of 6-methoxy-2-azaspiro[3.3]heptane are advantageous for designing CNS-penetrant molecules. The scaffold's three-dimensionality can enhance selectivity for CNS targets while the methoxy group provides a handle for tuning metabolic stability and reducing P-gp efflux liability .

Antimicrobial Resistance Research

Derivatives of 6-methoxy-2-azaspiro[3.3]heptane have shown activity in creating antibacterial agents targeting bacterial dihydrofolate reductase, including those effective against MRSA . The methoxy substituent may contribute to enhanced target binding compared to unsubstituted analogs.

High-Precision SAR Studies

Given its 98% commercial purity, 6-methoxy-2-azaspiro[3.3]heptane is ideally suited for structure-activity relationship (SAR) campaigns where impurity-driven artifacts must be minimized. This is particularly critical when exploring subtle substituent effects on target engagement or when generating high-quality X-ray co-crystal structures .

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